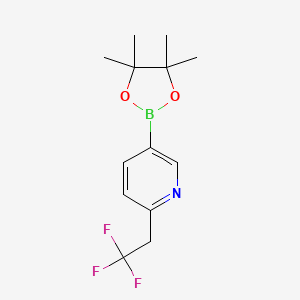

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine

Descripción general

Descripción

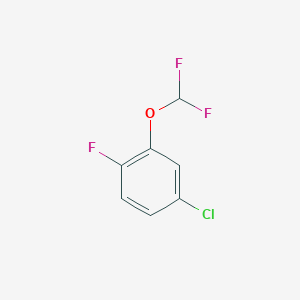

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine, or TMDTP, is a novel compound with a wide range of potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which allow it to be used in a variety of experiments. TMDTP is a boron-containing heterocyclic compound, which is composed of a pyridine ring, a boron atom, and two trifluoromethyl groups. Its structure is highly versatile, and it can be used in a variety of reactions and processes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine has been a subject of various scientific research studies, primarily focusing on its synthesis, characterization, and applications in different fields. One study by Liao et al. (2022) delved into the synthesis and characterization of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This research confirmed the structure of the compound using spectroscopic methods and X-ray diffraction, and performed Density Functional Theory (DFT) calculations to explore the molecular structure, aligning well with X-ray diffraction data Liao et al., 2022.

Crystal Structure and DFT Studies

Another significant contribution in this area includes studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These compounds were synthesized and structurally confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies were conducted to analyze molecular structures, molecular electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of the compounds Huang et al., 2021.

Applications in Organic Chemistry

The compound has also been utilized in organic chemistry as a building block. For instance, it served in the synthesis of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling, demonstrating its utility in high throughput chemistry and large-scale synthesis of medicinally important compounds Bethel et al., 2012. Moreover, it was involved in the Pd-catalyzed borylation of arylbromides, showing particular effectiveness in the borylation of arylbromides bearing sulfonyl groups Takagi & Yamakawa, 2013.

Role in Coordination Polymers

In another intriguing application, the compound participated in the formation of a two-dimensional coordination polymer. The polymer demonstrated interesting structural features with potential implications in materials science Al-Fayaad et al., 2020.

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-5-6-10(18-8-9)7-13(15,16)17/h5-6,8H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYZBMSDICWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744185 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine | |

CAS RN |

917969-86-9 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)

![2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1402262.png)

![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)

![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)

![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)